molecular formula ZnF2<br>F2Zn B8813296 ZINC fluoride CAS No. 7783-49-5; 73640-07-0(monohydrate)

ZINC fluoride

Cat. No. B8813296
M. Wt: 103.4 g/mol
InChI Key: BHHYHSUAOQUXJK-UHFFFAOYSA-L
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Patent
US08476442B2

Procedure details

Difluorozinc (6.093 g, 58.92 mmol) was added to a round bottomed flask, which was flushed with nitrogen. Pd(tBu3P)2 (2 g, 3.835 mmol) was then added under nitrogen stream. 2-Bromo-4-tert-butyl-5-nitro-phenol (16.15 g, 58.92 mmol) dissolved in DMF (80.75 mL) was then added to the flask. The reaction mixture was an orange suspension. (1-Methoxy-2-methyl-prop-1-enoxy)trimethylsilane (21.61 g, 25.13 mL, 117.8 mmol) was added to the mixture and the resulting mixture was heated to 80° C. and stirred for 16 h. When complete, the reaction mixture was cooled to ambient temperature and filtered through Celite®. The filter cake was washed with MTBE (536.0 mL) and water (893.3 mL) was added to the filtrate. The mixture was stirred for 15 min and settled for another 15 min. The layers were separated and 0.5M HCl (500 mL, 250.0 mmol) was added to the organic phase. The layers were separated and the organic layer was washed with water (500 mL). The layers were separated and the organic layer was washed with NaCl (500 mL; 8 wt %). The organic layer was separated and the solvent removed in vacuo. The crude product was obtained as a brown crystalline solid and was then purified through a silica plug, using hexane:MTBE 20:1-10:1 as an eluent. The fractions containing product were combined and the solvent removed in vacuo to give the pure product as a white crystalline solid. 1H-NMR (400 MHZ, DMSO-d6) δ 7.80 (s, 1H); 7.62 (s, 1H); 1.49 (s, 6H); 1.34 (s, 9H)
[Compound]
Name
Pd(tBu3P)2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16.15 g
Type
reactant
Reaction Step Two
Name
Quantity
80.75 mL
Type
solvent
Reaction Step Two
Quantity
25.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
6.093 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]=1[OH:15].C[O:17][C:18](O[Si](C)(C)C)=[C:19]([CH3:21])[CH3:20].Cl>CN(C=O)C.F[Zn]F>[C:8]([C:6]1[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]2[O:15][C:18](=[O:17])[C:19]([CH3:21])([CH3:20])[C:2]=2[CH:7]=1)([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Pd(tBu3P)2
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Quantity
16.15 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])O
Name
Quantity
80.75 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
25.13 mL
Type
reactant
Smiles
COC(=C(C)C)O[Si](C)(C)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
6.093 g
Type
catalyst
Smiles
F[Zn]F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was flushed with nitrogen
ADDITION
Type
ADDITION
Details
was then added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
When complete, the reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The filter cake was washed with MTBE (536.0 mL) and water (893.3 mL)
ADDITION
Type
ADDITION
Details
was added to the filtrate
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
settled for another 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (500 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with NaCl (500 mL; 8 wt %)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was obtained as a brown crystalline solid
CUSTOM
Type
CUSTOM
Details
was then purified through a silica plug
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.